
RG108
Overview
Description
RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, was rationally designed using a 3D model of the DNMT1 catalytic pocket to block its active site . It selectively inhibits DNMT1, reducing global DNA methylation without incorporating into DNA or trapping DNMTs covalently, which minimizes cytotoxicity . This compound reactivates tumor suppressor genes (e.g., p16, TIMP3, SFRP1) by promoter demethylation in colon cancer cells while sparing centromeric repeats . At low micromolar concentrations (e.g., 50–100 µM), this compound enhances stem cell pluripotency (e.g., upregulating NANOG, OCT4, SOX2 in mesenchymal stem cells) and improves somatic cell nuclear transfer (SCNT) efficiency by reducing DNA methylation in porcine and buffalo fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RG108 involves the reaction of L-tryptophan with phthalic anhydride. The process typically includes the following steps:
Condensation Reaction: L-tryptophan is reacted with phthalic anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the N-phthalyl-L-tryptophan compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: RG108 primarily undergoes reactions related to its role as a DNA methyltransferase inhibitor. These reactions include:
Binding to DNA Methyltransferase: this compound binds directly to the active site of DNA methyltransferase enzymes, inhibiting their activity.
Epigenetic Modulation: By inhibiting DNA methyltransferase, this compound induces demethylation of genomic DNA, leading to reactivation of epigenetically silenced genes.
Common Reagents and Conditions:
Reagents: L-tryptophan, phthalic anhydride, acetic acid, dimethylformamide (DMF).
Conditions: Heating the reaction mixture, followed by purification techniques such as recrystallization or chromatography.
Major Products Formed: The primary product formed from the synthesis of this compound is N-phthalyl-L-tryptophan. In biological systems, this compound induces demethylation of DNA, leading to the reactivation of tumor suppressor genes and other epigenetically silenced genes .
Scientific Research Applications
RG108 has a wide range of scientific research applications, including but not limited to:
Epigenetic Therapy: this compound is used to study the effects of DNA methylation and demethylation on gene expression and genome stability.
Neurobiology: this compound has been investigated for its potential to modulate epigenetic changes in neurological disorders.
Cardiology: Research has explored the use of this compound in modulating epigenetic changes in cardiovascular diseases.
Stem Cell Research: this compound has been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).
Mechanism of Action
RG108 exerts its effects by directly binding to the active site of DNA methyltransferase enzymes, thereby inhibiting their activity. This inhibition prevents the methylation of cytosine residues in DNA, leading to the demethylation of genomic DNA . The demethylation process results in the reactivation of epigenetically silenced genes, including tumor suppressor genes . This compound specifically targets DNA methyltransferase 1 (DNMT1), which plays a crucial role in maintaining DNA methylation patterns during DNA replication .
Comparison with Similar Compounds
Comparison with Similar DNMT Inhibitors
Mechanistic and Functional Differences
Key Findings
Cytotoxicity: this compound exhibits minimal cytotoxicity even at high concentrations (e.g., 100 µM in HCT116 cells) , whereas nucleoside analogs like 5-azacytidine and decitabine induce significant apoptosis and genotoxicity due to DNA incorporation . In esophageal cancer (EC) cells, this compound (25 µM) enhances radiosensitivity without toxicity, while 5-aza-CdR requires cytotoxic doses for similar effects .
In contrast, decitabine globally demethylates LINE-1 sequences but causes genomic instability .
Therapeutic Applications: Stem Cell Reprogramming: this compound outperforms nucleoside analogs by improving SCNT efficiency (e.g., 20 µM this compound increases porcine blastocyst rates by 75%) . Neuroprotection: this compound corrects behavioral deficits in schizophrenia models by modulating DNMT1 activity, unlike clozapine, which acts indirectly .
Limitations :
- This compound’s demethylation efficacy is lower than nucleoside analogs in leukemia cells .
- Its effects are cell type-specific; e.g., it promotes proliferation in HT22 neurons but inhibits growth in EC cells .
Data Tables
Table 1: Demethylation Efficiency in Selected Models
Table 2: Comparative Cytotoxicity (IC₅₀ Values)
Cell Line | This compound (µM) | 5-Aza-CdR (nM) | Zebularine (µM) | |
---|---|---|---|---|
HCT116 (colon) | >100 | 50 | 200 | |
Eca-109 (esophageal) | 70 | 10 | 150 | |
HEI-OC1 (auditory) | Non-toxic | Toxic | N/A |
Biological Activity
RG108, chemically known as 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl) propanoic acid, is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It has garnered attention for its potential therapeutic applications in epigenetic modulation, particularly in enhancing stem cell potency and reactivating silenced tumor suppressor genes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and implications for therapeutic use.
This compound functions primarily by inhibiting the activity of DNMTs, enzymes responsible for adding methyl groups to DNA. This methylation typically suppresses gene expression, particularly of tumor suppressor genes. By blocking DNMTs, this compound leads to a decrease in global DNA methylation levels and promotes the expression of genes associated with pluripotency and differentiation.
Effects on Stem Cells
Case Study: Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)
A study investigated the effects of this compound on hBMSCs, focusing on its ability to enhance markers associated with stemness. The cells were treated with this compound at concentrations ranging from 50 μM to 1.6 mM over seven days. Key findings included:
- Cell Viability and Apoptosis : this compound did not adversely affect cell viability or induce apoptosis at 50 μM.
- DNMT Activity : A significant reduction in DNMT activity (75% decrease) was observed alongside a 42% reduction in global DNA methylation levels.
- Gene Expression : The expression of pluripotency markers NANOG and OCT4 was significantly upregulated, indicating that this compound effectively promotes an epigenetic shift towards a more stem-like state in hBMSCs .
Concentration (μM) | DNMT Activity Reduction (%) | Global Methylation Reduction (%) | NANOG Expression Change (%) | OCT4 Expression Change (%) |
---|---|---|---|---|
50 | 75 | 42 | Significant Upregulation | Significant Upregulation |
100 | Not reported | Not reported | Not reported | Not reported |
400 | Not reported | Not reported | Not reported | Not reported |
Impact on Memory and Learning
In addition to its effects on stem cells, this compound has been studied for its impact on memory and learning. In a recent experiment involving snails, this compound administration resulted in impaired long-term memory (LTM). However, this impairment was reversible, suggesting that the compound's effects on memory may be temporary and dependent on dosage and timing .
Experimental Findings
- Memory Testing : Snails injected with this compound exhibited significantly lower withdrawal responses compared to control groups, indicating impaired memory retention.
- Reversibility : The impairment in memory was reversible within a specified timeframe post-treatment.
Applications in Cancer Research
This compound has shown promise in cancer research by reactivating epigenetically silenced tumor suppressor genes in various human cancer cell lines. This reactivation occurs without detectable toxicity to the cells. The compound enhances the efficiency of induced pluripotent stem cell (iPS) generation, making it a valuable tool in regenerative medicine and cancer therapy .
Summary of Research Findings
The following table summarizes key research findings related to this compound's biological activity across different studies:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of RG108 as a DNA methyltransferase inhibitor?
this compound is a non-nucleoside inhibitor that directly blocks the active site of DNMT1, the primary enzyme responsible for maintaining DNA methylation. It exhibits an IC50 of 115 nM in cell-free assays and does not trap DNMTs covalently, unlike nucleoside analogs like 5-azacytidine. This selective inhibition reduces global DNA methylation without affecting centromeric satellite sequences .
Q. What concentrations of this compound are optimal for in vitro studies?
Optimal concentrations vary by cell type:
- 20 μM in fetal fibroblasts (FFs) significantly reduces global DNA methylation (via 5mC staining) and downregulates DNMT1 expression .
- 50–100 μM in human bone marrow-derived mesenchymal stem cells (hBMSCs) achieves a 75% reduction in DNMT activity and 42% global demethylation, with no cytotoxicity .
- Lower concentrations (e.g., 25 μM) are used in cancer cells (e.g., esophageal carcinoma) to avoid toxicity while enhancing radiation sensitivity .
Q. What experimental controls are critical when using this compound?
- DMSO controls : this compound is often dissolved in DMSO, which itself may mildly modulate epigenetic enzymes .
- Vehicle controls : To distinguish compound-specific effects from solvent artifacts.
- Baseline methylation profiling : Pre-treatment methylation/hydroxymethylation levels (e.g., via 5mC immunostaining or qPCR) are essential for quantifying changes .
Q. How does this compound’s cytotoxicity profile compare across cell types?
this compound shows minimal toxicity in normal stem cells (e.g., hBMSCs) at ≤100 μM but induces apoptosis in cancer cells (e.g., prostate cancer lines) at similar concentrations. This cell-type specificity may arise from differences in epigenetic backgrounds or DNMT1 dependency .
Advanced Research Questions
Q. How does this compound modulate pluripotency genes like NANOG and OCT4?
In hBMSCs, this compound (50 μM) reduces methylation at the NANOG and OCT4 promoters by 40–48%, leading to transcriptional upregulation. This is accompanied by increased protein expression, confirmed via immunofluorescence and Western blotting. The mechanism involves DNMT1 downregulation and TET1 upregulation, promoting active demethylation .
Q. Does this compound induce global or gene-specific DNA demethylation?
this compound primarily targets gene-specific loci:
- Tumor suppressor genes (e.g., GSTP1, APC) are demethylated and reactivated, while centromeric repeats remain unaffected .
- In FFs, pluripotency gene promoters (e.g., NANOG, SOX2) show significant demethylation, whereas imprinted genes (e.g., H19) retain methylation .
Q. How does this compound compare to other DNMT inhibitors (e.g., 5-aza, EGCG)?
- Efficacy : this compound and 5-azacytidine both reduce global methylation, but this compound lacks genotoxicity and cytotoxicity in normal cells .
- Mechanism : Unlike 5-aza (a prodrug requiring incorporation into DNA), this compound directly inhibits DNMT1 activity in vitro .
- Specificity : EGCG and procaine show weak or no demethylation activity in cancer cells .
Q. What methodologies quantify this compound-induced methylation changes?
- Global methylation : 5mC immunofluorescence or ELISA .
- Gene-specific methylation : Combined DNA glycosylation/restriction enzyme digestion followed by qPCR (e.g., HpaII/MspI for 5mC/5hmC discrimination) .
- Hydroxymethylation : TET-assisted bisulfite sequencing or anti-5hmC antibodies .
Q. Can this compound synergize with other epigenetic modifiers?
Yes. In glioblastoma models, this compound combined with BIX01294 (a histone methyltransferase inhibitor) or TSA (a histone deacetylase inhibitor) enhances metabolic suppression in cancer cells while sparing normal stem cells .
Q. How does this compound mitigate oxidative stress in auditory cells?
this compound reduces noise-induced cochlear apoptosis by:
- Inhibiting DNMT1, which reverses BDNF promoter hypermethylation and restores antioxidant gene expression (e.g., NRF2 pathway).
- Attenuating ROS accumulation and TUNEL-positive cell counts in the organ of Corti .
Q. Key Methodological Considerations
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXLHAHLXOAKV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017660 | |
Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48208-26-0 | |
Record name | RG108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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